molecular formula C16H13Cl2NO3 B2695135 [2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 1001561-88-1

[2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate

Cat. No.: B2695135
CAS No.: 1001561-88-1
M. Wt: 338.18
InChI Key: TXAHMKDDGPLLQQ-UHFFFAOYSA-N
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Description

[2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate: is an organic compound characterized by the presence of two chlorinated aromatic rings and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves the esterification of 2-(4-chlorophenyl)acetic acid with 2-(4-chloroanilino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways involving esterases and amidases.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of [2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can be hydrolyzed by esterases, releasing the active components that exert biological effects. The aromatic rings may also interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Uniqueness: The unique combination of the ester functional group and the chlorinated aromatic rings in [2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(4-chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c17-12-3-1-11(2-4-12)9-16(21)22-10-15(20)19-14-7-5-13(18)6-8-14/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAHMKDDGPLLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)OCC(=O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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